![molecular formula C17H13N3O2 B1631481 Methyl 2,2':6',2''-Terpyridine-4'-carboxylate CAS No. 247058-06-6](/img/structure/B1631481.png)
Methyl 2,2':6',2''-Terpyridine-4'-carboxylate
Overview
Description
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is a chemical compound with the molecular formula C17H13N3O2 . It is also known as “2,2’:6’,2’‘-Terpyridine-4’-carboxylic Acid Methyl Ester” and "4’- (Methoxycarbonyl)-2,2’:6’,2’'-terpyridine" .
Synthesis Analysis
The synthesis of “Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” involves complex chemical reactions . It has been used as a ligand in the synthesis of uranyl ion complexes under solvo-hydrothermal conditions .Molecular Structure Analysis
The molecular weight of “Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is 291.31 g/mol . The exact mass and monoisotopic mass are 291.100776666 g/mol . The compound has a topological polar surface area of 65 Ų .Chemical Reactions Analysis
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is involved in complex chemical reactions. For instance, it has been used as a ligand in the synthesis of uranyl ion complexes .Physical And Chemical Properties Analysis
“Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate” is a solid at 20°C . It has a melting point of 208.0 to 212.0°C . The compound is light-sensitive .Scientific Research Applications
Catalysis in Organic Synthesis
Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate is used as a ligand in nickel-catalyzed reactions, such as the methylation of unactivated alkyl halides and acid chlorides, reductive dimerization, and allylic defluorinative reductive cross-coupling reactions .
Uranyl Ion Complex Synthesis
This compound serves as a ligand in the synthesis of uranyl ion complexes under solvo-hydrothermal conditions, which is significant in nuclear chemistry and materials science .
Metallo-Supramolecular Structures
Due to its three near-coplanar nitrogen donor atoms, it can be used to form metallo-supramolecular structures, which are important in the development of new materials .
Photocatalytic Activity in Metal–Organic Frameworks (MOFs)
It can be incorporated into crystalline MOFs to adjust spatial arrangement and intermolecular interaction, thereby improving optoelectronic properties .
Coordination Networks and Polymers
The compound is utilized to switch from 1D-coordination polymers to discrete coordination networks, which is crucial for the development of advanced materials with specific properties .
Synthesis of Terpyridine Derivatives
It is involved in the synthesis of terpyridine derivatives, which are useful in various chemical processes and material science applications .
Safety And Hazards
properties
IUPAC Name |
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-17(21)12-10-15(13-6-2-4-8-18-13)20-16(11-12)14-7-3-5-9-19-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSUZVSFVGSMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2':6',2''-Terpyridine-4'-carboxylate | |
CAS RN |
247058-06-6 | |
Record name | Methyl 2,2':6',2''-Terpyridine-4'-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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